molecular formula C21H15FN4O2S2 B2937554 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391869-87-7

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2937554
CAS No.: 391869-87-7
M. Wt: 438.5
InChI Key: DTEFYFZXCXCONE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes:

  • 1,3,4-thiadiazole ring: A five-membered ring with two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and electronic diversity in medicinal chemistry.
  • 4-Fluorophenylaminoethylthio side chain: A sulfur-linked ethyl group terminating in a 4-fluorophenyl amide moiety.
  • 2-Naphthamide substituent: A bulky aromatic group that increases lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S2/c22-16-7-9-17(10-8-16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEFYFZXCXCONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FN3O2SC_{19}H_{16}FN_{3}O_{2}S with a molecular weight of 373.47 g/mol. The compound features a thiadiazole ring and a naphthamide moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC19H16FN3O2S
Molecular Weight373.47 g/mol
PurityTypically >95%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that derivatives containing the thiadiazole moiety can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including those derived from breast and lung cancers.

A comparative study demonstrated that specific analogs of this compound had promising anticancer activities against neuroblastoma cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. The presence of the 1,3,4-thiadiazole ring is associated with enhanced antibacterial and antifungal activities. For example:

  • Antibacterial Effects : Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Antifungal Effects : The compound has demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Synthesis : The thiadiazole derivatives interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis Induction : In cancer cells, the compound triggers pathways leading to programmed cell death.
  • Cell Membrane Disruption : Antibacterial activity is partly attributed to the disruption of bacterial cell membranes.

Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines showed that this compound induced significant apoptosis in neuroblastoma cells. The study utilized flow cytometry to measure apoptotic markers and reported an IC50 value of 15 µM for effective cytotoxicity.

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, derivatives were tested against multiple bacterial strains using agar diffusion methods. The results indicated that the compound exhibited a zone of inhibition ranging from 15 to 20 mm against E. coli and S. aureus, outperforming standard antibiotics like ampicillin .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide 1,3,4-thiadiazole 3,4-Dimethoxybenzamide Increased solubility due to electron-donating methoxy groups; unconfirmed biological targets
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-thiadiazole 4-Chlorobenzyl thio, phenoxy acetamide Moderate yield (74%); melting point 132–134°C; likely fungicidal/insecticidal activity
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 1,3,4-thiadiazole 4-Nitrophenylamino, chlorophenylacetamide Akt inhibition (92.36%); induces apoptosis in glioma cells
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) 1,3,4-thiadiazole p-Tolylamino, 3-phenylpropanamide Purchased as CDK5/p25 inhibitor; toluyl group reduces electronegativity vs. fluorophenyl
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) 1,3,4-thiadiazole Piperidinylethylthio, substituted benzamides Enhanced solubility via piperidine; acetylcholinesterase inhibition reported

Key Differences and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-fluorophenyl group in the target compound enhances binding through halogen bonds, whereas 3,4-dimethoxybenzamide () improves solubility but may reduce target affinity .
    • 4-Nitrophenyl in compound 3 () introduces strong electron-withdrawing effects, correlating with potent Akt inhibition (92.36%) .
  • Synthetic Yields and Physicochemical Properties :

    • Compounds with benzylthio substituents (e.g., 5h in ) show higher yields (88%) due to favorable reaction kinetics, while nitrophenyl derivatives () require stringent conditions .
    • Melting points vary widely (132–170°C), reflecting crystallinity differences influenced by substituent bulk and polarity .

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